Liposomal Paclitaxel Loading Capacity: 2-Fold Increase Over Oleoyl-Based Lipids
In a direct comparative study of cationic liposome formulations for paclitaxel (PTX) delivery, liposomes formulated with linoleoyl (18:2) tails (DLinPC/DLinTAP) exhibited a >2-fold enhancement in PTX loading capacity compared to liposomes formulated with monounsaturated oleoyl (18:1) tails (DOPC/DOTAP) [1]. The study utilized time-dependent microscopy to generate kinetic phase diagrams, demonstrating that the distinct lipid shape conferred by the linoleoyl tail increases the membrane's solubility for the hydrophobic drug paclitaxel, enabling higher drug-to-lipid ratios to be achieved without compromising liposome stability [1].
| Evidence Dimension | Paclitaxel loading capacity (molar ratio) |
|---|---|
| Target Compound Data | Linoleoyl-based cationic liposomes (DLinPC/DLinTAP) |
| Comparator Or Baseline | Oleoyl-based cationic liposomes (DOPC/DOTAP) |
| Quantified Difference | >2-fold enhancement in PTX loading |
| Conditions | Cationic liposomes; time-dependent microscopy; kinetic phase diagrams |
Why This Matters
This quantifiable difference in drug loading directly impacts formulation efficiency and cost, allowing for higher drug payloads per liposome and potentially reducing the required lipid excipient mass, a critical factor in preclinical and clinical development of lipid nanoparticle (LNP) formulations.
- [1] Zhen, Z., et al. (2021). Paclitaxel loading in cationic liposome vectors is enhanced by replacement of oleoyl with linoleoyl tails with distinct lipid shapes. Scientific Reports, 11, 6325. View Source
